molecular formula C10H10F2O2 B13533853 2,2-Difluoro-1-(4-methoxy-3-methyl-phenyl)-ethanone

2,2-Difluoro-1-(4-methoxy-3-methyl-phenyl)-ethanone

Cat. No.: B13533853
M. Wt: 200.18 g/mol
InChI Key: OLXVRKUARRZQBQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one
  • 2,2-Difluoro-1-(3-methylphenyl)ethan-1-one
  • 2,2-Difluoro-1-(4-methylphenyl)ethan-1-one

Uniqueness

2,2-Difluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of methoxy and methyl groups on the phenyl ring, along with the difluoroethanone moiety, provides distinct chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-5-7(9(13)10(11)12)3-4-8(6)14-2/h3-5,10H,1-2H3

InChI Key

OLXVRKUARRZQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)F)OC

Origin of Product

United States

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